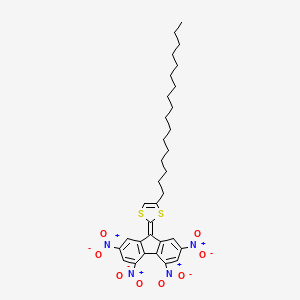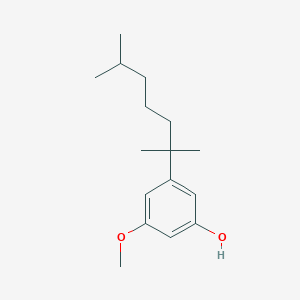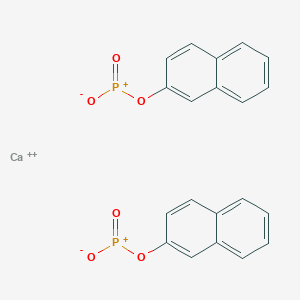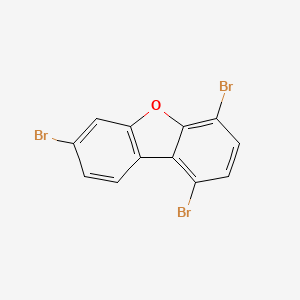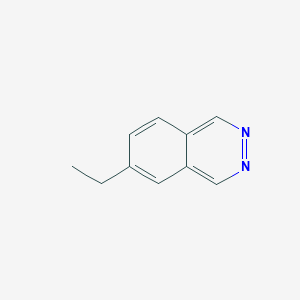
6-Ethylphthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethylphthalazine is a heterocyclic organic compound belonging to the phthalazine family. Phthalazines are characterized by a bicyclic structure where a pyridazine ring is fused with a benzene ring. The presence of two adjacent nitrogen atoms in the phthalazine ring makes it unique and valuable in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylphthalazine typically involves the reaction of o-phenylenediamine with glyoxal under acidic conditions. This reaction leads to the formation of the bicyclic diazine structure characteristic of phthalazines . Another method involves the condensation of w-tetrabromorthoxylene with hydrazine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethylphthalazine undergoes various chemical reactions, including:
Oxidation: Oxidation with alkaline potassium permanganate yields pyridazine dicarboxylic acid.
Reduction: Reduction with zinc and hydrochloric acid decomposes it to form orthoxylylene diamine.
Substitution: It can undergo substitution reactions to form various substituted phthalazines.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate.
Reduction: Zinc and hydrochloric acid.
Substitution: Various electrophilic reagents like benzyl amine in ethanol.
Major Products:
Oxidation: Pyridazine dicarboxylic acid.
Reduction: Orthoxylylene diamine.
Substitution: Substituted phthalazines with different functional groups.
Applications De Recherche Scientifique
6-Ethylphthalazine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 6-Ethylphthalazine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit p38MAP kinase, bind selectively to gamma-aminobutyric acid receptors, and inhibit cyclooxygenase-2 . These interactions contribute to its pharmacological effects, such as antihypertensive and antimicrobial activities.
Comparaison Avec Des Composés Similaires
Phthalazine: The parent compound with a similar bicyclic structure.
Quinoxaline: An isomeric compound with nitrogen atoms in different positions.
Cinnoline: Another isomer with a different arrangement of nitrogen atoms.
Quinazoline: An isomer with a fused benzene and pyrimidine ring.
Uniqueness: 6-Ethylphthalazine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its pharmacological properties and make it a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
219568-69-1 |
|---|---|
Formule moléculaire |
C10H10N2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
6-ethylphthalazine |
InChI |
InChI=1S/C10H10N2/c1-2-8-3-4-9-6-11-12-7-10(9)5-8/h3-7H,2H2,1H3 |
Clé InChI |
HPEJLSHBBHMTIQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=CN=NC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14241881.png)
![4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14241883.png)
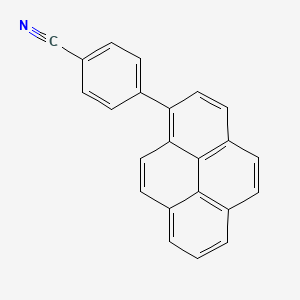
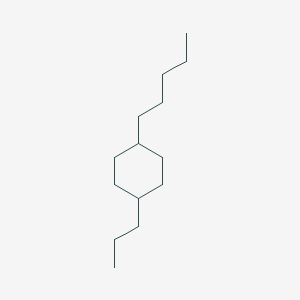
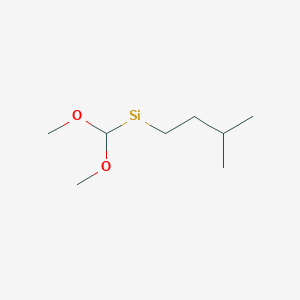
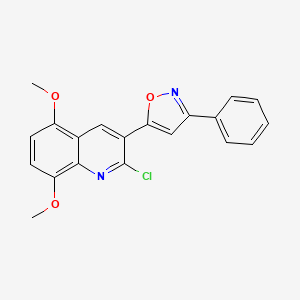
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
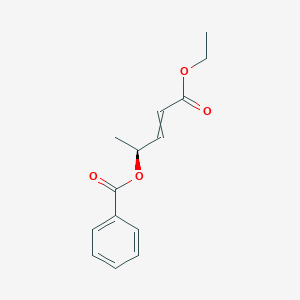
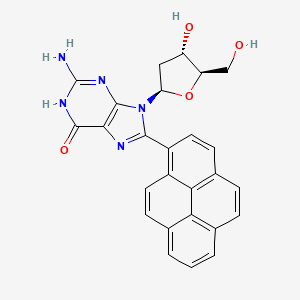
![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
